Hydrocortisone buteprate
Description
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGXJPFPZOHSQS-AYVLZSQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048603 | |
| Record name | Hydrocortisone buteprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72590-77-3 | |
| Record name | Hydrocortisone buteprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72590-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone probutate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone probutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone buteprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROCORTISONE PROBUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acylation of Hydrocortisone Acetate
The synthesis begins with hydrocortisone acetate as the precursor, reacting with butyryl chloride in the presence of a catalyst. Triethylamine or pyridine serves as the base, while DMAP or pyridinium tribromide hydrohalide accelerates regioselective acylation at the 17α-hydroxyl group. The reaction occurs in inert solvents such as dichloromethane or chloroform at 0–10°C to minimize side reactions at the 11β- or 21-hydroxyl positions. Post-reaction, the pH is adjusted to <5 using hydrochloric acid, hydrolyzing unstable 11β-butyrate esters and isolating the 17α-butyrate-21-acetate intermediate with 85–90% purity.
Reaction Conditions and Catalysts
-
Catalysts : DMAP (0.05–0.1 mmol per 1 mmol substrate) enhances acylation efficiency by activating butyryl chloride.
-
Solvents : Dichloromethane or chloroform maintains substrate solubility while stabilizing reactive intermediates.
-
Temperature : 0–5°C suppresses unwanted esterification at the 11β position.
Selective Hydrolysis of the 21-Acetate Group
The intermediate 17α-butyrate-21-acetate undergoes alkaline hydrolysis to yield this compound. Sodium carbonate or potassium carbonate in methanol or ethanol at -20–0°C selectively cleaves the 21-acetate without affecting the 17α-butyrate. Nitrogen purging prevents oxidative degradation, and glacial acetic acid neutralizes excess base post-hydrolysis. Recrystallization from methanol achieves final purities of 95–98%.
Hydrolysis Optimization
-
Base Concentration : A 1.1–1.3 molar ratio of base to substrate ensures complete deacetylation.
-
Temperature Control : Sub-zero temperatures (-20–0°C) prevent epimerization or decomposition.
Analytical Characterization and Validation
Spectrophotometric Quantification
Post-synthesis, this compound is quantified using iron(III) chloride and potassium hexacyanoferrate(III). The method involves heating the sample at 70°C for 30 minutes, forming a chromophore measurable at 480 nm. A linear calibration curve (R² > 0.99) validates the assay for concentrations of 1.6 × 10⁻⁵ g/mL, with <3.2% uncertainty.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis with C18 columns and UV detection at 254 nm resolves this compound from byproducts. The patent reports a 19:1 ratio of 17α-butyrate to 11β,17α-dibutyrate impurities after pH adjustment.
Comparative Analysis of Synthetic Methods
Table 1 summarizes four patent-derived synthesis protocols, highlighting the impact of catalysts and solvents on yield:
| Example | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | DMAP | Dichloromethane | 0–5°C | 86 |
| 2 | Pyridinium tribromide | Chloroform | 0–5°C | 83 |
| 3 | DMAP | Dichloromethane | 0–5°C | 90 |
| 4 | Pyridinium tribromide | Pyridine | 0–5°C | 85 |
Key observations:
-
DMAP superiority : Higher yields (86–90%) vs. pyridinium tribromide (83–85%).
-
Solvent effects : Dichloromethane outperforms pyridine due to better substrate solubility.
Critical Process Parameters and Troubleshooting
Byproduct Formation and Mitigation
The 11β-butyrate ester, a primary impurity, forms during acylation but hydrolyzes spontaneously at pH <5. Failing to maintain acidic conditions risks carryover into the final product, necessitating rigorous pH monitoring.
Chemical Reactions Analysis
Synthetic Reactions
Hydrocortisone buteprate is synthesized via sequential esterification of hydrocortisone at positions C17 and C21. Key steps include:
Step 1: C17 Acylation with Butyryl Chloride
-
Substrate : Hydrocortisone acetate (precursor to preserve the C21 hydroxyl group).
-
Reagents : Butyryl chloride, triethylamine/pyridine, 4-dimethylaminopyridine (DMAP) catalyst.
-
Conditions :
| Parameter | Value | Source |
|---|---|---|
| Reaction Yield | 85–90% | |
| Key Impurity | 11β-butyrate isomer (hydrolyzed post-reaction) |
Step 2: C21 Propionylation
-
Substrate : Hydrocortisone 17α-butyrate.
-
Reagents : Propionyl chloride, alkaline hydrolysis (e.g., sodium carbonate).
-
Conditions :
Mechanistic Insight :
-
DMAP catalyzes nucleophilic acyl substitution, enhancing reaction efficiency .
-
pH control (<5) during workup eliminates unstable 11β esters .
Metabolic Reactions
This compound undergoes rapid hepatic and dermal hydrolysis to inactive metabolites:
Primary Pathways:
-
Esterase-Mediated Hydrolysis :
-
Further Metabolism of Hydrocortisone :
Pharmacokinetic Data:
| Parameter | Value | Source |
|---|---|---|
| Half-life (Topical) | 2–4 hours (tissue retention) | |
| Systemic Bioavailability | <1% (intact ester) |
Degradation Pathways
This compound degrades under hydrolytic and oxidative conditions:
Hydrolytic Degradation:
-
Acidic/Neutral pH : Slow cleavage of esters (t₁/₂ > 24 hours at pH 5–7) .
-
Alkaline pH : Accelerated hydrolysis (t₁/₂ < 6 hours at pH 9) .
Oxidative Degradation:
-
Light/Heat Exposure : Forms peroxides and ketonic derivatives .
-
Stabilizers : Formulations include antioxidants (e.g., citric acid) to mitigate oxidation .
Reactivity in Formulations
-
Incompatibilities : Reacts with strong bases (e.g., sodium hydroxide) and oxidizing agents .
-
Stability Data :
Analytical Characterization
Scientific Research Applications
Atopic Dermatitis
Hydrocortisone buteprate has been extensively studied for its effectiveness in treating atopic dermatitis (AD). A multicenter, double-blind study involving 194 adults demonstrated significant improvements in dermatitis severity when treated with HBP compared to placebo. Patients reported better tolerability and cosmetic acceptability of HBP cream .
Table 1: Efficacy of this compound in Atopic Dermatitis
Psoriasis
In patients with psoriasis, HBP has shown comparable efficacy to other potent corticosteroids like betamethasone valerate. In a study comparing HBP with other treatments, it was found to induce better clinical responses in patients when applied under occlusive conditions .
Table 2: Comparative Efficacy of this compound in Psoriasis
| Study | Treatment Comparison | Outcome | Adverse Effects |
|---|---|---|---|
| HBP vs Betamethasone Valerate | Better response under occlusion | Acne-like rash (3.3%) |
Pediatric Use
HBP has been evaluated for safety and efficacy in pediatric populations as young as three months old. A study involving 264 children showed that HBP 0.1% lipocream significantly improved eczema symptoms compared to the vehicle alone, with no serious adverse events reported .
Table 3: Pediatric Efficacy of this compound
| Study | Age Group | Treatment Duration | Efficacy Rate | Adverse Effects |
|---|---|---|---|---|
| 3 months - 18 years | Up to 1 month | Significant improvement (P < 0.001) | No serious adverse events |
Safety Profile
Overall, this compound is well-tolerated across different populations. Common side effects include mild skin irritation or burning sensations, which are generally transient and resolve upon discontinuation or adjustment of therapy . Long-term use is associated with fewer systemic side effects compared to other stronger corticosteroids.
Mechanism of Action
Hydrocortisone buteprate exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This binding regulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Potency and Classification
HBP is classified as a mid-strength (Class 4) corticosteroid, alongside betamethasone valerate 0.1%, hydrocortisone butyrate 0.1%, and prednicarbate 0.1% . Higher-strength Class 3 agents (e.g., triamcinolone acetonide 0.1%) are reserved for more severe inflammation. Key comparisons include:
Efficacy in Clinical Studies
- Atopic Dermatitis : A 14-day randomized trial in 194 adults demonstrated HBP’s superiority over placebo, with significant reductions in lesion severity (p < 0.05) and high patient tolerability (2% incidence of burning vs. 4% with placebo) .
- Psoriasis : HBP showed efficacy comparable to betamethasone valerate in plaque psoriasis, with a 93.6% effective rate in a 308-patient study .
- Comparative Efficacy :
- Prednicarbate : Under occlusion, HBP 0.1% outperformed prednicarbate 0.25% in anti-inflammatory activity. Without occlusion, prednicarbate was less effective than HBP .
- Hydrocortisone Valerate : In AD, hydrocortisone valerate 0.2% matched fluorinated beta-methasone valerate 0.1% but was superior to hydrocortisone 0.1% .
Structural and Pharmacokinetic Advantages
HBP’s double-ester structure (17-butyrate and 21-propionate) enhances lipophilicity, improving skin penetration while reducing systemic absorption . This contrasts with single-ester derivatives like hydrocortisone butyrate, which may exhibit variable bioavailability.
Therapeutic Index and Clinical Utility
HBP’s therapeutic index (2.0) aligns with other glucocorticoids optimized for safety, such as PC and MPA . Its once-daily dosing and suitability for sensitive areas (e.g., face, flexures) make it preferable over higher-potency steroids in mild-to-moderate cases.
Biological Activity
Hydrocortisone buteprate (HBP), a double-ester derivative of hydrocortisone, is recognized for its potent anti-inflammatory properties and is used in various dermatological conditions. This article explores the biological activity of HBP, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
HBP is characterized by its unique chemical structure, which enhances its lipophilicity and receptor affinity compared to traditional hydrocortisone. The mechanism of action involves the binding of HBP to glucocorticoid receptors in the cytoplasm, leading to the formation of a receptor-ligand complex that translocates to the nucleus. This complex interacts with glucocorticoid response elements (GREs) in target gene promoters, modulating the expression of genes involved in inflammatory processes.
The anti-inflammatory effects are mediated through several pathways:
- Inhibition of Cytokine Production : HBP suppresses the expression of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-alpha, thereby limiting T cell activation and proliferation.
- Induction of Lipocortin-1 : This protein inhibits phospholipase A2, reducing the production of arachidonic acid and subsequently eicosanoids like prostaglandins and leukotrienes.
- Vasoconstriction : HBP exhibits significant vasoconstrictor effects, enhancing its anti-inflammatory potency compared to other corticosteroids .
Potency Comparison
HBP is classified as a medium-potent corticosteroid. Its potency can be compared with other topical corticosteroids based on clinical trials:
Clinical Efficacy
Numerous studies have demonstrated the effectiveness of HBP in treating various dermatological conditions, especially atopic dermatitis and eczema:
- Atopic Dermatitis in Pediatric Patients :
- Eczema Treatment :
- Rosacea Treatment :
Safety Profile
The safety of HBP has been extensively evaluated:
Q & A
Q. What is the molecular structure of hydrocortisone buteprate, and how does it differ from other corticosteroids?
this compound (C₂₈H₄₀O₇) is a synthetic glucocorticoid esterified at the 17α and 21 positions with butyrate and propionate groups, respectively. Its structure (17α-butyryloxy-11β-hydroxy-21-propionyloxy-4-pregnene-3,20-dione) distinguishes it from other corticosteroids like hydrocortisone acetate or betamethasone, which lack dual esterification. This esterification enhances lipophilicity, influencing skin penetration and metabolic stability .
Q. How is this compound classified in terms of corticosteroid potency, and what are the implications for experimental use?
this compound is classified as a moderate-potency topical corticosteroid (Group D2: labile prodrug esters). Its activity is intermediate between low-potency agents (e.g., hydrocortisone acetate) and high-potency steroids (e.g., betamethasone dipropionate). This classification informs dosing in preclinical models, where its anti-inflammatory efficacy must be balanced against potential systemic absorption or skin atrophy risks in long-term studies .
Q. What are the recommended storage conditions to maintain this compound stability in pharmaceutical formulations?
Accelerated stability studies (50°C, 50% relative humidity for 3 months) demonstrate that degradation is minimized when stored in airtight, light-resistant containers. Excipient compatibility is critical: lactose as a filler and stearic acid as a lubricant reduce hydrolysis rates. HPLC monitoring (retention time: ~3.28 min) under these conditions confirms <10% degradation in optimized formulations .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies optimize this compound formulation development?
A fractional factorial design (2³ plan) efficiently screens excipient combinations (fillers, binders, disintegrants, lubricants) by testing 8 mixtures instead of 16. Input variables (binary levels) and output variables (e.g., degradation %) are analyzed via ANOVA and Pareto charts. For example, binders like hydroxypropylmethylcellulose significantly reduce degradation (p < 0.05), enabling rational excipient selection while minimizing trial-and-error approaches .
Q. What analytical techniques are most effective for quantifying this compound degradation in accelerated stability studies?
HPLC with UV detection (Shimadzu systems, C18 column, acetonitrile/water mobile phase [60:40 v/v], 0.22 µm filtration) achieves a linear calibration (R² = 0.9994). Degradation products are quantified after 3-month stress testing (50°C/50% RH), with sample preparation involving dissolution in acetonitrile-water mixtures and syringe filtration. This method detects degradation as low as 2% .
Q. What methodological considerations are critical when designing clinical trials to compare this compound with other corticosteroids?
Double-blind, randomized controlled trials (RCTs) should use objective endpoints (e.g., EASI scores, transepidermal water loss) and stratify patients by disease severity. Evidence from RCTs (e.g., Sears et al., 1997) shows this compound’s non-inferiority to high-potency steroids in moderate atopic dermatitis, but sample sizes must account for inter-individual variability in steroid metabolism .
Q. How do the pharmacokinetic properties of this compound as a labile prodrug ester influence bioavailability and dosing regimens?
As a labile prodrug , this compound undergoes hydrolysis by epidermal esterases to release active hydrocortisone. This localized activation minimizes systemic exposure but requires frequent dosing (e.g., twice daily) due to short cutaneous retention. In vitro models using human skin explants can quantify esterase activity and guide sustained-release formulation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
